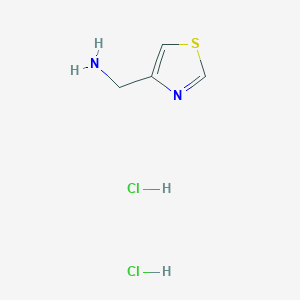

(1,3-Thiazol-4-ylmethyl)amine dihydrochloride

Description

(1,3-Thiazol-4-ylmethyl)amine dihydrochloride (CAS: 1357352-51-2) is a thiazole-based amine derivative with the molecular formula C₄H₈Cl₂N₂S and a molecular weight of 199.10 g/mol. The compound consists of a thiazole ring substituted with an aminomethyl group at the 4-position, stabilized as a dihydrochloride salt. This formulation enhances its solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

1,3-thiazol-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-1-4-2-7-3-6-4;;/h2-3H,1,5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVCJGCAUXCGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Thiazol-4-ylmethyl)amine dihydrochloride typically involves the reaction of thiazole derivatives with amines under controlled conditions. One common method involves the reaction of 4-chloromethylthiazole with ammonia or primary amines in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1,3-Thiazol-4-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives .

Scientific Research Applications

(1,3-Thiazol-4-ylmethyl)amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (1,3-Thiazol-4-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥97% (commercially available)

- Suppliers : Multiple suppliers, including CymitQuimica, Aladdin, and domestic vendors, offer the compound at varying prices (e.g., €403.00 for 500mg).

- Applications : Used in medicinal chemistry for synthesizing heterocyclic scaffolds and bioactive molecules.

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table compares (1,3-Thiazol-4-ylmethyl)amine dihydrochloride with structurally related thiazole-based amines:

Structure-Activity Relationship (SAR) Insights

- N-Methylation (e.g., N-Methyl-1-(1,3-thiazol-4-yl)methanamine hydrochloride): Enhances metabolic stability by reducing oxidative deamination. Dihydrochloride Salts: Improve solubility and crystallinity compared to free amines, as seen in the target compound.

Hydrate Forms : Hydrated derivatives (e.g., [1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate) exhibit enhanced stability under humid conditions.

Pharmacological Potential

Thiazole derivatives are prominent in drug discovery due to their bioisosteric properties. For example:

Biological Activity

(1,3-Thiazol-4-ylmethyl)amine dihydrochloride is a compound characterized by its thiazole ring structure, which is notable for containing both sulfur and nitrogen. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₈Cl₂N₂S

- Molecular Weight : Approximately 195.1 g/mol

- Solubility : The dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The amine group enhances the ability of the compound to interact with various biological targets, potentially modulating their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results as a lead compound for developing new therapeutic agents.

Antitumor Activity

A series of studies have investigated the antitumor effects of thiazole derivatives. For instance, novel compounds derived from 1,3-thiazole have demonstrated cytotoxicity against several human cancer cell lines. In one study, compounds structurally similar to this compound were synthesized and evaluated for their antitumor activity. Some exhibited higher inhibitory activity than standard chemotherapeutic agents like 5-FU against MCF-7 and HepG2 cell lines .

| Compound | Cell Line | IC50 Value (μg/mL) | Mechanism |

|---|---|---|---|

| T1 | MCF-7 | 2.21 | Apoptosis induction |

| T26 | BGC-823 | 1.67 | Cell cycle arrest |

| T38 | HepG2 | 1.11 | Apoptosis induction |

Case Studies

- Study on Antitumor Activity : A study synthesized a series of 2,4,5-trisubstituted 1,3-thiazole derivatives and tested them against five human cancer cell lines. Compounds T1 and T38 showed significant cytotoxicity with IC50 values lower than those of established chemotherapeutics .

- Antimicrobial Testing : In another investigation, this compound was tested for its antimicrobial efficacy against both gram-positive and gram-negative bacteria. Results indicated a broad spectrum of activity, suggesting potential applications in treating bacterial infections.

Q & A

Q. Key Parameters :

| Parameter | Impact on Synthesis | Example Conditions |

|---|---|---|

| Solvent | Polarity affects reaction kinetics | DMSO, ethanol |

| Temperature | Reflux (100–120°C) enhances cyclization | 3–18 hours |

| Catalysts | Acidic conditions (e.g., AcOH) accelerate reactions | Acetic acid, H₂SO₄ |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : SHELX software () is widely used for refining crystal structures, resolving bond lengths, and confirming spatial arrangements .

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify functional groups and hydrogen bonding patterns. Purity data in (97%) may correlate with sharp NMR peaks .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 263.12 g/mol for related compounds in ) .

Q. Table: Characterization Techniques

Advanced: How can researchers optimize the synthetic yield of this compound when scaling up reactions?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates () .

- Reaction Time : Extended reflux durations (e.g., 18 hours in ) enhance cyclization but risk decomposition .

- Catalyst Screening : Acidic or basic catalysts (e.g., sodium acetate in ) improve reaction efficiency .

Q. Critical Considerations :

- Scalability requires balancing temperature control and reagent stoichiometry.

- Pilot studies using fractional factorial designs can identify key variables.

Advanced: What strategies resolve contradictions in reported biological activities of thiazole derivatives like this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : compares substitution patterns on thiazole rings, showing how methyl/ethyl groups alter enzyme inhibition .

- Assay Standardization : Reproducing enzyme inhibition assays (e.g., IC₅₀ measurements in ) under controlled conditions (pH, temperature) reduces variability .

Q. Example Approach :

| Variable | Impact on Activity | Reference |

|---|---|---|

| Substituent position | Alters binding affinity | |

| Salt form (dihydrochloride) | Enhances solubility and stability |

Basic: What in vitro assays evaluate the enzyme inhibitory potential of this compound?

Methodological Answer:

- Kinase Inhibition Assays : Measure IC₅₀ values using ATP-competitive binding assays () .

- Receptor Binding Assays : Radioligand displacement studies quantify affinity (Ki) for targets like GPCRs () .

Q. Table: Common Assays

| Assay Type | Target Class | Outcome Metric |

|---|---|---|

| Fluorescence polarization | Kinases | IC₅₀ |

| Scintillation proximity | GPCRs | Ki |

| Microscale thermophoresis | Enzymes | Kd |

Advanced: How does substitution on the thiazole ring influence biological interactions, and how is this assessed?

Methodological Answer:

demonstrates that methyl/ethyl groups at specific positions (e.g., 2- vs. 5-position) alter steric hindrance and electronic effects, impacting binding to targets like nitric oxide synthase () . Methods include:

- Molecular Docking : Predicts binding modes using software like AutoDock.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-target interactions.

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent decomposition (inferred from ’s handling guidelines) .

- Humidity Control : Use desiccants to avoid hydrolysis of the dihydrochloride salt.

Advanced: How is SHELX software applied in resolving structural ambiguities in crystallographic studies?

Methodological Answer:

SHELX () refines X-ray data through iterative least-squares minimization, addressing challenges like twinning or low-resolution data. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.